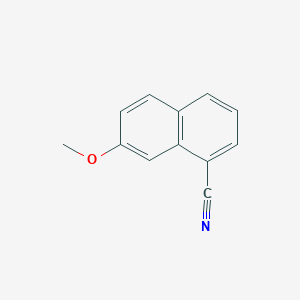

7-Methoxynaphthalene-1-carbonitrile

Übersicht

Beschreibung

7-Methoxynaphthalene-1-carbonitrile (MNC) is a novel organic compound with potential applications in scientific research1. It is a white, crystalline solid1.

Synthesis Analysis

The synthesis of 7-Methoxynaphthalene-1-carbonitrile is not explicitly mentioned in the available literature. However, it’s worth noting that similar compounds are often synthesized through condensation reactions2.Molecular Structure Analysis

The molecular formula of 7-Methoxynaphthalene-1-carbonitrile is C12H9NO3. Its molecular weight is 183.21 g/mol3. The exact molecular structure is not provided in the available literature.

Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving 7-Methoxynaphthalene-1-carbonitrile. However, similar compounds have been used in a wide range of chemical reactions4.Physical And Chemical Properties Analysis

7-Methoxynaphthalene-1-carbonitrile is a white, crystalline solid1. More detailed physical and chemical properties are not provided in the available literature.Wissenschaftliche Forschungsanwendungen

Application in Medicinal Chemistry

- Specific Scientific Field: Medicinal Chemistry

- Summary of the Application: 7-Methoxynaphthalene-1-carbonitrile is used in the synthesis of novel compounds with potential medicinal applications . These compounds have been evaluated for their cytotoxic activity against various human cancer cell lines .

- Methods of Application or Experimental Procedures: A series of novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile was synthesized via a one-pot, three-multicomponent reaction of appropriate aldehydes, 1H-tetrazole-5-amine and 3-cyanoacetyl indole in catalytic triethylamine .

- Results or Outcomes: The new synthesized tetrazolopyrimidine-6-carbonitrile compounds were investigated for their cytotoxic activity against HCT-116, MCF-7, MDA-MB-231, A549 human cancer cell lines . Some compounds showed potent anticancer activities against human colon cancer and all the compounds showed potent anticancer activities on human lung cancer .

Application in Organometallic Chemistry

- Specific Scientific Field: Organometallic Chemistry

- Summary of the Application: 7-Methoxynaphthalene-1-carbonitrile can potentially be used in the formation and reactivity of a unique M…C–H interaction stabilized by carborane cages .

- Methods of Application or Experimental Procedures: The carbon atom in the arene ring provides two electrons to the metal center. The reduced aromaticity of the benzene moiety, long distance between the metal and carbon atom in arene, and the upfield sift of the signal of M…C–H in the nuclear magnetic resonance spectrum distinguished this interaction from metal…C π interaction and metal–C (H) σ bond .

- Results or Outcomes: Control experiments demonstrate the unique electronic effects of carborane in stabilizing the M…C–H bonding interaction in organometallic chemistry .

Application in Low-Valent Compounds with Heavy Group-14 Elements

- Specific Scientific Field: Low-Valent Compounds with Heavy Group-14 Elements

- Summary of the Application: 7-Methoxynaphthalene-1-carbonitrile can potentially be used in the applications of low-valent compounds with heavy group-14 elements .

- Methods of Application or Experimental Procedures: The low-valent group-14 species include tetrylenes, tetryliumylidene, tetrylones, dimetallenes and dimetallynes .

- Results or Outcomes: These low-valent group-14 species have shown applications in various areas such as organic transformations (hydroboration, cyanosilylation, N-functionalisation of amines, and hydroamination), small molecule activation ( e.g. P 4, As 4, CO 2, CO, H 2, alkene, and alkyne) and materials .

Application in Carborane Chemistry

- Specific Scientific Field: Carborane Chemistry

- Summary of the Application: 7-Methoxynaphthalene-1-carbonitrile can potentially be used in broadening carborane applications . A carborane cage demonstrates an advantage in stabilizing a unique bonding interaction: M…C–H interaction .

- Methods of Application or Experimental Procedures: Experimental results and theoretical calculations have revealed the characteristic of this two-center, two-electron bonding interaction, in which the carbon atom in the arene ring provides two electrons to the metal center .

- Results or Outcomes: The M…C–H interaction can convert into C–H bond metallization under acidic conditions or via treatment with t-butyl isocyanide . These findings deepen our understanding regarding the interactions between metal centers and carbon atoms and provide new opportunities for the use of carboranes .

Application in Biomedical Field

- Specific Scientific Field: Biomedical Field

- Summary of the Application: 7-Methoxynaphthalene-1-carbonitrile can potentially be used in the applications of MXenes in the biomedical field .

- Methods of Application or Experimental Procedures: MXenes are a new group of 2D inorganic materials with ultrathin atomic thicknesses that are composed of layered transition metal carbides and either nitrides or carbonitrides .

- Results or Outcomes: MXenes have been widely applied in the biomedical field. This includes applications in biosensors, diagnosis, therapy, antibacterial agents, and implants, among other areas .

Safety And Hazards

The safety and hazards associated with 7-Methoxynaphthalene-1-carbonitrile are not explicitly mentioned in the available literature.

Zukünftige Richtungen

The future directions of 7-Methoxynaphthalene-1-carbonitrile are not explicitly mentioned in the available literature. However, given its potential applications in scientific research1, it could be an area of interest for future studies.

Please note that this analysis is based on the available literature and may not be comprehensive. For more detailed information, further research and experimentation would be required.

Eigenschaften

IUPAC Name |

7-methoxynaphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c1-14-11-6-5-9-3-2-4-10(8-13)12(9)7-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTAKVWPTULZNMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC=C2C#N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60462948 | |

| Record name | 7-methoxynaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxynaphthalene-1-carbonitrile | |

CAS RN |

158365-54-9 | |

| Record name | 7-methoxynaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![((3R,8AS)-octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B119053.png)

![2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanol](/img/structure/B119081.png)